molecular formula C22H20D5NO3 B1161430 JWH 250 N-(5-hydroxypentyl) metabolite-d5

JWH 250 N-(5-hydroxypentyl) metabolite-d5

Cat. No.: B1161430
M. Wt: 356.5
InChI Key: BEAGHVHOGRTTHK-CGSQFYLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 250 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 250 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. Cannabimimetic indoles, including certain “JWH” compounds, have been identified in herbal blends. Hydroxylated and glucuronidated metabolites of two closely-related compounds, JWH 015 and JWH 018, have been identified from in vitro liver microsomal metabolism and from urine, respectively. JWH 250 is a cannabimimetic indole that is structurally- and functionally-related to JWH 015 and JWH 018. JWH 250 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine.

Properties

Molecular Formula

C22H20D5NO3

Molecular Weight

356.5

InChI

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3/i4D,5D,10D,11D,16D

InChI Key

BEAGHVHOGRTTHK-CGSQFYLRSA-N

SMILES

O=C(CC1=C(OC)C=CC=C1)C2=C([2H])N(CCCCCO)C3=C([2H])C([2H])=C([2H])C([2H])=C32

Synonyms

1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH 250 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 2
JWH 250 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 3
JWH 250 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 4
JWH 250 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 5
JWH 250 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 6
JWH 250 N-(5-hydroxypentyl) metabolite-d5

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